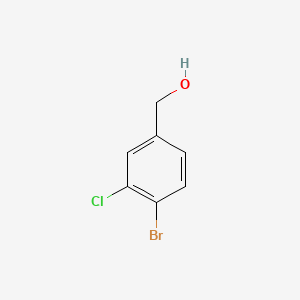

(4-Bromo-3-chlorophenyl)methanol

Description

(4-Bromo-3-chlorophenyl)methanol (CAS 120077-68-1) is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . The compound features a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted with bromine (Br) at the para (4th) position and chlorine (Cl) at the meta (3rd) position. Its InChIKey (YYVUZWHLVSZIQH-UHFFFAOYSA-N) and InChI code provide precise structural identification . This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where halogen substituents influence reactivity and binding properties.

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNNVRGECWRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-68-1 | |

| Record name | (4-bromo-3-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromo-3-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the bromination and chlorination of benzyl alcohol derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The industrial synthesis routes are designed to be scalable and cost-effective, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under appropriate conditions

Major Products Formed:

Oxidation: 4-Bromo-3-chlorobenzaldehyde or 4-Bromo-3-chlorobenzoic acid.

Reduction: Various reduced derivatives depending on the specific reaction pathway.

Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms

Scientific Research Applications

(4-Bromo-3-chlorophenyl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Alcohols

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, F, CF₃) : Chlorine and fluorine increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. The trifluoromethyl group (CF₃) significantly boosts lipophilicity, making the compound more membrane-permeable .

- Methyl Group (CH₃) : Reduces polarity compared to Cl, lowering melting and boiling points .

- Solubility : While direct solubility data for the target compound is unavailable, analogs like N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea (CAS 1664) show moderate aqueous solubility (~1.6 mg/mL at 25°C), suggesting that chlorine and bromine substituents reduce hydrophilicity .

Functional Group Variants

Table 2: Functional Group Comparison

Key Observations :

- Reactivity: The hydroxymethyl group (-CH₂OH) in the target compound allows for oxidation to aldehydes or ketones, while the ketone in 1-(4-Bromo-3-chlorophenyl)ethanone is less reactive toward nucleophiles due to steric hindrance . Carboxylic acid derivatives (e.g., 2-(4-Bromo-3-chlorophenyl)acetic acid) are more water-soluble at high pH, enabling applications in ionic synthesis .

Biological Activity

(4-Bromo-3-chlorophenyl)methanol is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Overview

The compound has the molecular formula and features both bromine and chlorine substituents on a phenyl ring, along with a hydroxyl group (-OH) at the benzyl position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in scientific research and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzyme activities, which may lead to alterations in metabolic pathways.

- Protein Interactions : The compound potentially interacts with proteins involved in cellular signaling, impacting cellular functions and responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented, suggesting potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety in biological systems. Key aspects include:

- Solubility : The compound's solubility in aqueous environments influences its bioavailability.

- Metabolism : Understanding how the compound is metabolized in vivo is essential for predicting its therapeutic potential and possible side effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Chlamydia species, outperforming traditional antibiotics like spectinomycin at lower concentrations .

- Cancer Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound could reduce cell viability significantly, suggesting its potential role in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at benzyl position | Antimicrobial, anticancer |

| (4-Bromo-3-chlorophenyl)acetic acid | Carboxylic acid group | Moderate antibacterial properties |

| (4-Bromo-3-chlorophenyl)ethanamine | Amine group instead of hydroxyl | Notable neuroactive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.